molecular formula C29H22NNaO11S B1264812 Lamellarin alpha 20-sulfate

Lamellarin alpha 20-sulfate

Cat. No. B1264812
M. Wt: 615.5 g/mol
InChI Key: XFFQTURHMBFHKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin alpha 20-sulfate is an organic sodium salt of lamellarin alpha 20-hydrogen sulfate. It is isolated from an unidentified ascidian (IIC-197) and exhibits inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It contains a lamellarin alpha 20-sulfate(1-).

Scientific Research Applications

HIV-1 Integrase Inhibition

Lamellarin alpha 20-sulfate has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the HIV replication process. It shows selective inhibition against the integrase in vitro and has demonstrated effectiveness in cell culture against HIV-1 virus. The compound's structure was determined using spectroscopic data and it's believed to bind a site composed of multiple integrase domains. This makes it a potential candidate for anti-retroviral chemotherapy (Reddy et al., 1999).

Anticancer Properties

Lamellarin alpha 20-sulfate, along with other lamellarins, has shown anticancer activity. These compounds, derived from marine organisms, have been found to inhibit various enzymes and mechanisms related to cancer cell growth. Notably, lamellarins have displayed cytotoxic activities against tumor cells in vitro and can potentially reverse multidrug resistance in chemoresistant tumors (Bailly, 2004).

Antiviral Activity Against Emerging Viruses

Recent studies have found that lamellarin alpha 20-sulfate can inhibit the infection of viruses like Ebola and SARS-CoV-2. This unique mode of antiviral action is attributed to its interaction with the envelope glycoproteins of these viruses, which use endocytosis for infection. Lamellarin alpha 20-sulfate has been found to specifically target events following endocytosis, particularly during glycoprotein changes in acidic environments like endosomes (Izumida et al., 2022).

properties

Molecular Formula

C29H22NNaO11S

Molecular Weight

615.5 g/mol

IUPAC Name

sodium;[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] sulfate

InChI

InChI=1S/C29H23NO11S.Na/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30;/h5-13,31H,1-4H3,(H,33,34,35);/q;+1/p-1

InChI Key

XFFQTURHMBFHKK-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)[O-])OC)OC)OC)O.[Na+]

synonyms

lamellarin alpha 20-sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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